

The Synergistic Potential of Farnesyltransferase Inhibitors with Chemotherapy: A Comparative Guide

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Compound of Interest

Compound Name: L-739750
Cat. No.: B15579450

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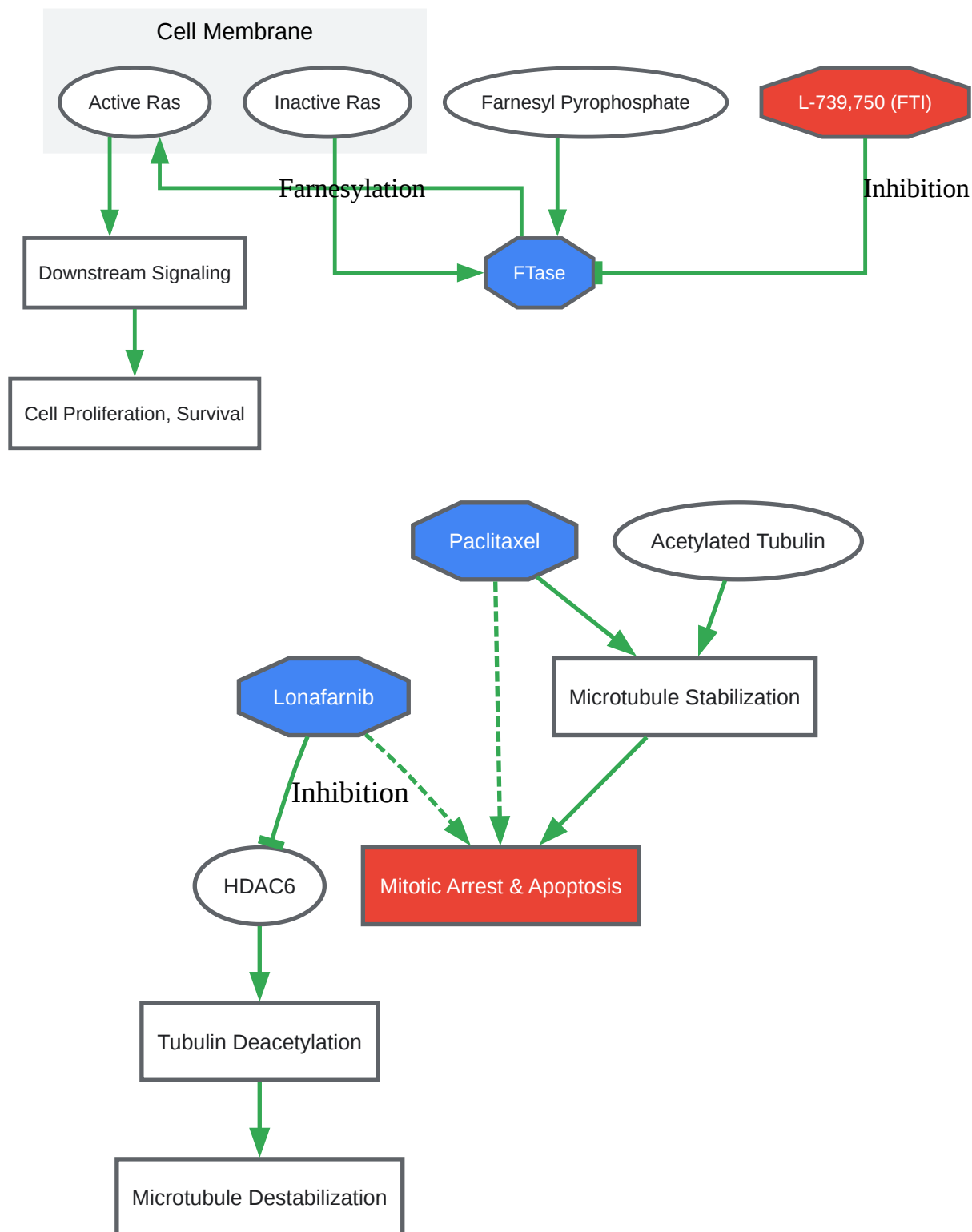
For Researchers, Scientists, and Drug Development Professionals

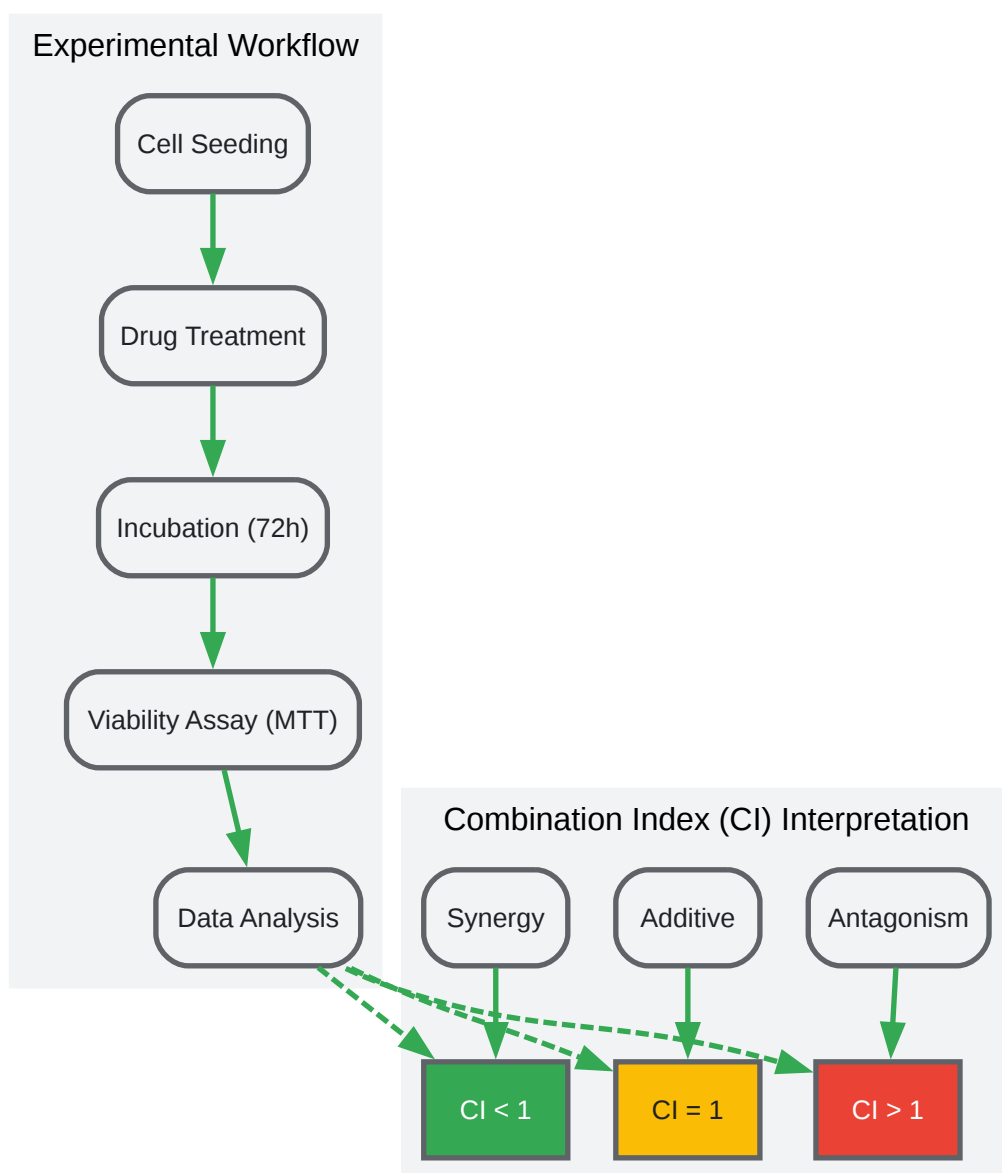
The inhibition of farnesyltransferase, a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of oncoproteins, has been a focal point in the development of novel anti-cancer therapeutics. While the farnesyltransferase inhibitor (FTI) L-739,750 has been a tool for preclinical research, comprehensive data on its synergistic effects with chemotherapy are limited in publicly available literature. However, extensive research on other FTIs, such as lonafarnib and tipifarnib, in combination with standard chemotherapeutic agents, provides a strong framework for understanding the potential of this drug class to enhance the efficacy of conventional cancer treatments. This guide offers a comparative analysis of the synergistic effects of FTIs with chemotherapy, drawing upon available preclinical and clinical data for structurally and functionally related compounds.

Mechanism of Action: Farnesyltransferase Inhibition

Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the enzyme farnesyltransferase (FTase). This enzyme is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation. Farnesylation is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction pathways that regulate cell growth, proliferation, and survival.

One of the most well-known substrates of FTase is the Ras protein. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting farnesylation, FTIs prevent Ras from localizing to the cell membrane, thereby blocking its oncogenic activity. However, the anti-tumor effects of FTIs are not limited to Ras-mutated cancers, suggesting that other farnesylated proteins are also important targets.





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